molecular formula C₄¹³C₂H₁₂O₆ B1161208 L-Glucose-1,2-13C2

L-Glucose-1,2-13C2

カタログ番号: B1161208
分子量: 182.14
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Glucose-1,2-13C2, also known as L-Glucose-1,2-13C2, is a useful research compound. Its molecular formula is C₄¹³C₂H₁₂O₆ and its molecular weight is 182.14. The purity is usually 95%.
BenchChem offers high-quality L-Glucose-1,2-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glucose-1,2-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₄¹³C₂H₁₂O₆

分子量

182.14

同義語

FM 602-1,2-13C2;  L(-)-Glucose-1,2-13C2;  Levoglucose-1,2-13C2;  l-Glucose-1,2-13C2; 

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to L-Glucose-1,2-¹³C₂: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopically Labeled L-Glucose in Modern Research

In the landscape of metabolic research, drug development, and advanced diagnostics, the use of isotopically labeled compounds is indispensable. L-Glucose, the enantiomer of the naturally ubiquitous D-Glucose, presents a unique tool for researchers. Unlike its D-isomer, L-Glucose is not readily metabolized by most organisms, as it is not a substrate for hexokinase, the initial enzyme in the glycolytic pathway.[1] This inherent biological inertia makes L-Glucose an excellent control for studying glucose transport and for applications where a non-metabolizable sugar is required.

The incorporation of stable isotopes, specifically Carbon-13 (¹³C) at the C1 and C2 positions to create L-Glucose-1,2-¹³C₂, further enhances its utility. This specific labeling allows for the precise tracing and quantification of the molecule in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Applications range from metabolic flux analysis in oncology to serving as an internal standard for quantitative analyses.[2][3] This guide provides a comprehensive overview of the chemical properties and stability of L-Glucose-1,2-¹³C₂, offering critical insights for its effective use in a research setting.

Physicochemical Properties of L-Glucose-1,2-¹³C₂

The introduction of two ¹³C isotopes at the C1 and C2 positions results in a negligible change in the macroscopic chemical and physical properties of L-Glucose. Therefore, the properties of unlabeled L-Glucose can be considered representative.

PropertyValueSource(s)
Chemical Formula ¹³C₂C₄H₁₂O₆N/A
Molecular Weight ~182.16 g/mol [4]
Appearance White crystalline powder[4][5]
Melting Point 153-156 °C[1][4]
Boiling Point 232.96 °C (estimate)[4]
Solubility Highly soluble in water.[4][5][6] Soluble in polar organic solvents like ethanol and DMSO.[7][8] Insoluble in nonpolar organic solvents like hexane.[7][4][5][6][7][8]
pKa ~12.16 (in water at 25 °C)[9]
Optical Activity Levorotatory[5]

Stability and Degradation of L-Glucose-1,2-¹³C₂

The stability of L-Glucose-1,2-¹³C₂ is a critical factor for ensuring the integrity of experimental results. As a solid, crystalline material, it is stable for extended periods when stored under appropriate conditions.

Recommended Storage and Handling

For long-term storage, L-Glucose-1,2-¹³C₂ should be kept in a tightly sealed container at room temperature (20-25°C) or refrigerated (2-8°C), protected from light and moisture.[1] Some suppliers recommend storage at -20°C for aqueous solutions, with a cautionary note to avoid storing aqueous solutions for more than a day to prevent microbial growth and potential degradation.[3][8] It is crucial to handle the compound in accordance with good laboratory practices, using appropriate personal protective equipment.

Factors Influencing Stability

Several factors can influence the stability of L-Glucose-1,2-¹³C₂ in solution:

  • pH: Extreme pH conditions can lead to the degradation of glucose. Acidic conditions can catalyze hydrolysis of the glycosidic bond in polysaccharides (not directly applicable to the monosaccharide but relevant in complex media), while alkaline conditions can promote enolization and subsequent degradation reactions.

  • Temperature: Elevated temperatures, particularly in aqueous solutions, can accelerate degradation. Heat sterilization of glucose solutions is known to produce various glucose degradation products (GDPs).[10][11][12]

  • Oxidizing Agents: L-Glucose is incompatible with strong oxidizing agents, which can lead to its oxidation.[1]

  • Light: As with many organic compounds, prolonged exposure to UV light may induce degradation.

The following diagram illustrates the key factors that can impact the stability of L-Glucose-1,2-¹³C₂.

cluster_main Factors Affecting L-Glucose-1,2-¹³C₂ Stability cluster_environmental Environmental Factors cluster_chemical Chemical Factors cluster_outcome Potential Outcomes LG L-Glucose-1,2-¹³C₂ Temperature Temperature LG->Temperature Accelerates degradation Light Light Exposure LG->Light May induce degradation Moisture Moisture/Humidity LG->Moisture Can lead to hydrolysis and microbial growth pH pH of Solution LG->pH Extremes cause degradation Oxidizing_Agents Oxidizing Agents LG->Oxidizing_Agents Causes oxidation Degradation Chemical Degradation Temperature->Degradation Light->Degradation Moisture->Degradation pH->Degradation Oxidizing_Agents->Degradation Loss_of_Purity Loss of Purity Degradation->Loss_of_Purity

Caption: Key factors influencing the stability of L-Glucose-1,2-¹³C₂.

Potential Degradation Pathways

While specific degradation pathways for L-Glucose are not extensively documented, it is reasonable to assume they mirror those of D-Glucose due to their enantiomeric relationship. Under conditions of heat and in aqueous solutions, glucose can undergo a series of reactions including enolization, isomerization, dehydration, and fragmentation. This can lead to the formation of various glucose degradation products (GDPs) such as 3-deoxyglucosone (3-DG), 5-hydroxymethylfurfural (5-HMF), glyoxal, and methylglyoxal.[10][12][13] The formation of these byproducts can compromise the purity of the L-Glucose-1,2-¹³C₂ sample and potentially interfere with experimental results.

Experimental Protocol: Assessment of L-Glucose-1,2-¹³C₂ Stability

To ensure the reliability of studies utilizing L-Glucose-1,2-¹³C₂, it is prudent to perform a stability assessment, especially if the compound is to be used in solution over an extended period or under non-standard conditions.

Objective

To evaluate the stability of a stock solution of L-Glucose-1,2-¹³C₂ under varying temperature and pH conditions over a defined time course.

Materials
  • L-Glucose-1,2-¹³C₂

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Carbonate-bicarbonate buffer, pH 9.0

  • High-performance liquid chromatography (HPLC) system coupled with a high-resolution mass spectrometer (HRMS)

  • Analytical column suitable for carbohydrate analysis (e.g., an amino-based column)

  • Incubators or water baths set at 4°C, 25°C, and 40°C

  • Sterile, amber glass vials

Methodology
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of L-Glucose-1,2-¹³C₂ in ultrapure water.

  • Preparation of Test Solutions: Aliquot the stock solution into the different buffer systems (PBS, citrate, and carbonate-bicarbonate) to a final concentration of 1 mg/mL.

  • Incubation:

    • For each buffer condition, prepare multiple aliquots in amber glass vials.

    • Incubate the vials at three different temperatures: 4°C, 25°C, and 40°C.

  • Time Points: Collect samples at designated time points: 0, 24, 48, 72, and 168 hours (7 days).

  • Sample Analysis:

    • At each time point, retrieve one vial from each condition.

    • Analyze the samples by LC-HRMS. The high-resolution mass spectrometer will allow for the precise measurement of the intact L-Glucose-1,2-¹³C₂ and any potential degradation products.[14]

  • Data Analysis:

    • Quantify the peak area of the intact L-Glucose-1,2-¹³C₂ at each time point.

    • Calculate the percentage of remaining L-Glucose-1,2-¹³C₂ relative to the T=0 sample.

    • Monitor for the appearance of new peaks that could correspond to degradation products.

The following diagram outlines the experimental workflow for the stability assessment.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare 10 mg/mL Stock Solution of L-Glucose-1,2-¹³C₂ in Water B Prepare 1 mg/mL Test Solutions in Buffers (pH 4, 7.4, 9) A->B C Incubate Aliquots at 4°C, 25°C, and 40°C B->C D Collect Samples at 0, 24, 48, 72, 168 hours C->D E Analyze Samples by LC-HRMS D->E F Quantify Remaining L-Glucose-1,2-¹³C₂ and Identify Degradation Products E->F G Determine Stability Profile F->G

Caption: Workflow for assessing the stability of L-Glucose-1,2-¹³C₂.

Conclusion

L-Glucose-1,2-¹³C₂ is a powerful and versatile tool for researchers in various scientific disciplines. Its chemical properties are largely identical to those of unlabeled L-Glucose, and its stability as a solid is excellent under proper storage conditions. In solution, its stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents. A thorough understanding of these properties and the implementation of appropriate stability assessments are paramount to ensuring the accuracy and reproducibility of experimental data. By following the guidelines and protocols outlined in this technical guide, researchers can confidently employ L-Glucose-1,2-¹³C₂ to its full potential in their scientific endeavors.

References

  • Glucose - Wikipedia. (URL: [Link])

  • L-Glucose - Grokipedia. (URL: [Link])

  • Properties of Glucose – C 6 H 12 O 6 - BYJU'S. (URL: [Link])

  • Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. (URL: [Link])

  • Chemical Properties of L-Glucose (CAS 921-60-8) - Cheméo. (URL: [Link])

  • Position-Specific Carbon Isotope Analysis of Glucose at Natural Isotope Abundance by Electrospray-Ionization Orbitrap Mass Spectrometry | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Physical Properties of Glucose - Unacademy. (URL: [Link])

  • Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual - ACS Publications. (URL: [Link])

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC. (URL: [Link])

  • What is the glucose solubility in organic solvents? - Quora. (URL: [Link])

  • Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells - PubMed. (URL: [Link])

  • How long does 13C glucose powder last when stored in a fridge? : r/metabolomics - Reddit. (URL: [Link])

  • Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics | FDA. (URL: [Link])

  • Solubility of Glucose in Mixtures Containing 2Methyl2-butanol, Dimethyl Sulfoxide, Acids, Esters, and Water | Request PDF - ResearchGate. (URL: [Link])

  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. (URL: [Link])

  • Infusion fluids contain harmful glucose degradation products - PMC - NIH. (URL: [Link])

  • Is there a solvent for glucose solution preparation, except for water? - ResearchGate. (URL: [Link])

  • 4.4 Solubility - Chemistry LibreTexts. (URL: [Link])

  • Glucose degradation products in peritoneal dialysis fluids - Lund University. (URL: [Link])

  • Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography | PLOS One - Research journals. (URL: [Link])

  • D- and L- Notation For Sugars - Master Organic Chemistry. (URL: [Link])

  • Cytotoxic Glucose Degradation Products in Fluids for Peritoneal Dialysis - PMC - NIH. (URL: [Link])

  • L-Glucose - Wikipedia. (URL: [Link])

  • L(-)-Glucose | C6H12O6 | CID 2724488 - PubChem - NIH. (URL: [Link])

  • PKA Enhances the Acute Insulin Response Leading to the Restoration of Glucose Control. (URL: [Link])

Sources

Advanced Metabolic Flux Analysis: Precision Correction and Transport Kinetics Using L-Glucose-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of L-Glucose-1,2-13C2 in Metabolic Flux Analysis Content Type: In-depth Technical Guide Audience: Senior Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary: The Role of Stereochemistry in Flux Precision

In the high-stakes environment of metabolic flux analysis (MFA), the validity of a metabolic model hinges on the purity of the intracellular signal. While D-Glucose-1,2-13C2 is the industry standard for resolving the split between Glycolysis and the Pentose Phosphate Pathway (PPP), its enantiomer, L-Glucose-1,2-13C2 , plays a distinct, often overlooked, yet critical role: Quantification of Non-Metabolic Noise.

This guide details the application of L-Glucose-1,2-13C2 not as a metabolic tracer in mammalian systems, but as a bio-inert internal standard for correcting extracellular fluid carryover, assessing passive diffusion, and validating transport kinetics. We also address its niche application as a primary tracer in specific microbial systems capable of L-glucose catabolism.

Core Application: Correction of Extracellular Fluid Contamination

The Problem: The "Fast-Turnover" Artifact

In metabolomics and 13C-MFA, the quenching and extraction of cells inevitably trap a microscopic layer of culture medium around the cell membrane. This "carryover" contains high concentrations of the labeled substrate (e.g., D-Glucose-1,2-13C2) but no downstream metabolites. If uncorrected, this extracellular glucose inflates the apparent intracellular glucose pool, skewing the calculation of uptake rates and initial glycolytic fluxes.

The Solution: L-Glucose-1,2-13C2 as an Impermeant Marker

L-Glucose is the enantiomer of D-Glucose.[1][2] In mammalian cells, it is:

  • Not transported by GLUT transporters (which are stereoselective).

  • Not phosphorylated by Hexokinase (HK).

  • Not metabolized via Glycolysis or PPP.

By spiking the medium with L-Glucose-1,2-13C2, researchers can quantify the exact volume of extracellular medium trapped in the cell pellet.

Experimental Workflow: The "Dual-Enantiomer" Correction

Objective: Determine the "Carryover Coefficient" (


) to mathematically subtract extracellular tracer signal from intracellular samples.
Step-by-Step Protocol
  • Tracer Preparation:

    • Prepare the primary culture medium with the metabolic tracer: D-Glucose-1,2-13C2 (e.g., 10 mM).

    • Prepare a parallel "Correction Control" medium containing L-Glucose-1,2-13C2 (e.g., 10 mM) instead of the D-form, or use a dual-label approach if mass resolution allows (e.g., D-Glucose-13C6 vs L-Glucose-1,2-13C2). Note: Parallel is preferred to avoid transporter competition effects.

  • Cell Culture & Quenching:

    • Cultivate cells (e.g., CHO, HEK293) to steady state.

    • Rapid Quench: Pour off media and immediately quench cells with cold (-80°C) methanol/water (80:20).

    • Crucial Step: Do not wash cells excessively, as this causes leakage of intracellular metabolites. The lack of washing necessitates the L-Glucose correction.

  • Extraction & LC-MS Analysis:

    • Lyse cells and extract metabolites.

    • Analyze via LC-MS/MS targeting the M+2 isotopomer of glucose.

  • Mathematical Correction: Calculate the intracellular abundance of D-Glucose (

    
    ) using the signal from L-Glucose (
    
    
    
    ) as the baseline for extracellular contamination.


Where:

  • 
     = Total M+2 signal measured in the D-Glucose sample.
    
  • 
     = Total M+2 signal measured in the L-Glucose sample (representing purely extracellular trapping).
    

Visualization: The Correction Logic

The following diagram illustrates how L-Glucose-1,2-13C2 segregates true metabolic flux from experimental noise.

ExtracellularCorrection cluster_media Extracellular Space (Media) cluster_cell Intracellular Space cluster_analysis LC-MS Analysis D_Glc D-Glucose-1,2-13C2 (Metabolic Substrate) Transporter GLUT Transporter D_Glc->Transporter Active Transport Signal_D Total Signal (D) (Intra + Extra) D_Glc->Signal_D Carryover L_Glc L-Glucose-1,2-13C2 (Inert Marker) L_Glc->Transporter Blocked Signal_L Background Signal (L) (Extra Only) L_Glc->Signal_L Carryover Only Void Void L_Glc->Void Non-Specific Adsorption HK Hexokinase Transporter->HK G6P G6P (M+2) HK->G6P Phosphorylation Glycolysis Glycolysis Flux (Pyruvate, Lactate) G6P->Glycolysis G6P->Signal_D Metabolite Result Corrected Flux Input (True Intracellular D-Glucose) Signal_D->Result Signal_L->Result Subtraction

Caption: L-Glucose acts as a negative control, quantifying extracellular carryover to isolate true intracellular metabolic flux.

Application 2: Transport Kinetics & Zero-Trans Studies

In drug development, particularly for metabolic inhibitors (e.g., GLUT inhibitors for cancer therapy), distinguishing between transport inhibition and metabolic inhibition is vital.

L-Glucose-1,2-13C2 is used to define the Non-Mediated Diffusion Baseline .

Protocol: Zero-Trans Uptake Assay
  • Setup: Incubate cells with D-Glucose-1,2-13C2 (Total Uptake) and L-Glucose-1,2-13C2 (Diffusional Background) in separate wells.

  • Inhibitor Treatment: Apply the candidate drug (e.g., Phloretin or a novel GLUT1 inhibitor).

  • Measurement: Measure the intracellular accumulation of 13C over a short time course (0–5 mins).

  • Calculation:

    
    
    
    • If the drug reduces

      
       to the level of 
      
      
      
      , it is a complete transport blocker.
    • If

      
       remains high but downstream metabolites (Lactate-13C) drop, the drug targets enzymes (HK, PFK) rather than transporters.
      

Niche Application: Microbial L-Glucose Metabolism[3]

While L-Glucose is inert in mammals, specific soil bacteria (e.g., Paracoccus species 43P, Burkholderia) possess the Lgn gene cluster, allowing them to metabolize L-Glucose.

Pathway Mapping with L-Glucose-1,2-13C2

In these organisms, L-Glucose-1,2-13C2 is an active tracer . Unlike D-Glucose, which enters glycolysis directly, L-Glucose is often converted to L-gluconate and then to D-glyceraldehyde-3-phosphate via a specific isomerase pathway.

Key MFA Output:

  • Isotopomer Distribution: If L-Glucose-1,2-13C2 is metabolized, the 13C label will appear in Pyruvate.

  • Pathway Discrimination: The atom transition map differs from D-Glucose.

    • D-Glucose (EMP Pathway): C1, C2 of glucose

      
       C2, C3 of Pyruvate (typically).
      
    • L-Glucose (Lgn Pathway): Tracing the specific carbon rearrangement helps confirm the activity of the L-gluconate dehydrogenase pathway versus alternative catabolic routes.

Data Summary: Tracer Selection Guide

Tracer TypePrimary ApplicationMetabolic Fate (Mammalian)Key Output
D-Glucose-1,2-13C2 Standard MFAGlycolysis & PPPSplit Ratio (EMP vs PPP flux)
L-Glucose-1,2-13C2 Quality Control None (Inert)Extracellular Volume (

), Diffusion Rate (

)
D-Glucose-U-13C6 Total FluxCentral Carbon MetabolismTotal Pathway Activity / TCA Cycle Entry

References

  • Nakamura, A., et al. (2012).[1] An L-glucose Catabolic Pathway in Paracoccus Species 43P. Journal of Biological Chemistry. Link

  • BenchChem Application Notes. (2025). L-Glucose-13C vs. Non-Labeled L-Glucose: A Comparative Analysis. Link

  • Gebril, H. M., et al. (2016).[3] Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons. Journal of Neurochemistry. Link

  • Creative Proteomics. (2024). 13C-labeled glucose for 13C-MFA Services. Link

  • Maiden, M. C., et al. (1987).[4] Mammalian and bacterial sugar transport proteins are homologous. Nature. Link

Sources

Technical Guide: Structure, Stereochemistry, and Applications of L-[1,2-13C2]Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-[1,2-13C2]Glucose is a high-fidelity stable isotope tracer that serves as a critical "negative control" and metabolic probe in advanced biochemical research. Unlike its enantiomer D-glucose, L-glucose is metabolically inert in mammalian systems—it is not a substrate for hexokinase and does not enter glycolysis or the pentose phosphate pathway.[1]

When labeled with Carbon-13 at the C1 and C2 positions, this isotopomer provides a unique nuclear magnetic resonance (NMR) signature via scalar coupling (


), allowing researchers to differentiate non-specific physical transport from active metabolic flux. This guide details its stereochemical configuration, spectroscopic properties, synthesis via the Kiliani-Fischer extension, and utility in hyperpolarized MRI and metabolic flux analysis (MFA).

Stereochemical Analysis & Configuration

Enantiomeric Definition

L-glucose is the mirror image (enantiomer) of D-glucose.[2][3][4] While D-glucose is the primary energy source for life, L-glucose is biologically rare and functionally distinct.[1][4][5] The "L" designation refers to the configuration of the chiral center furthest from the aldehyde group (C5 in the Fischer projection).

  • D-Glucose: The C5 hydroxyl group projects to the right .

  • L-Glucose: The C5 hydroxyl group projects to the left .[2]

Crucially, every chiral center in L-glucose is inverted relative to D-glucose.

Carbon PositionD-Glucose ConfigurationL-Glucose Configuration
C2


C3


C4


C5


Structural Visualization

The following diagram contrasts the Fischer projections of D- and L-glucose, highlighting the complete inversion of stereocenters.

GlucoseStereochemistry cluster_legend Key Difference D_Glc D-Glucose (Natural Isomer) C5-OH Right L_Glc L-Glucose (Enantiomer) C5-OH Left D_Glc->L_Glc Mirror Image Features Stereochemical Inversion C2, C3, C4, C5 inverted D_Glc->Features L_Glc->Features desc L-Glucose is recognized by transporters (GLUT) but rejected by enzymes (Hexokinase)

Figure 1: Stereochemical relationship between D- and L-Glucose.[1][2][3][4][6] Note the mirror-image inversion at all chiral centers.

Spectroscopic Characterization (NMR)[7][8][9]

The [1,2-13C2] labeling pattern introduces a specific spin-spin coupling interaction between the C1 and C2 nuclei. This is the primary method for validating the isotopomer's structure and purity.

Scalar Coupling ( )

In a standard proton-decoupled


 NMR spectrum, the C1 and C2 signals will appear as doublets rather than singlets due to the direct carbon-carbon bond.
  • Anomeric Effect: The coupling constant (

    
    ) varies slightly between the 
    
    
    
    and
    
    
    anomers due to the orientation of the C1 hydroxyl group.
  • Chemical Shift (

    
    ): 
    
    • C1 (Anomeric): ~92.0 ppm (

      
      ) / ~96.0 ppm (
      
      
      
      )
    • C2: ~72.0 ppm (

      
      ) / ~75.0 ppm (
      
      
      
      )
  • Coupling Constant (

    
    ):  Typically 46 ± 2 Hz . This large coupling constant confirms the direct bond between the labeled carbons.
    
Hyperpolarization Parameters

For applications in hyperpolarized MRI (Dissolution DNP), the relaxation time (


) is critical.
  • 
     (C1):  ~25–30 seconds (at 3T, neutral pH).
    
  • Utility: The long

    
     of the quaternary-like C1 (in the absence of attached protons in fully deuterated analogs, though standard L-glucose has a proton) allows sufficient time for injection and imaging.
    

Synthesis Protocol: Modified Kiliani-Fischer Extension

Synthesizing L-[1,2-13C2]glucose requires a precision carbon-chain extension. The most robust method involves the Kiliani-Fischer synthesis starting from L-[1-13C]arabinose .

Retrosynthetic Logic
  • Target: L-[1,2-13C2]Glucose (6 carbons, labeled at 1,2).

  • Precursor: L-[1-13C]Arabinose (5 carbons, labeled at 1).

  • Reagent: [

    
    ]Cyanide (Source of new C1).
    
Step-by-Step Methodology

Step 1: Cyanohydrin Formation [7][8][9][10]

  • Reagents: L-[1-13C]Arabinose, K

    
    CN, CaCl
    
    
    
    (catalyst).
  • Procedure: Dissolve L-[1-13C]arabinose in water. Add 1.2 equivalents of K

    
    CN. The cyanide attacks the aldehyde at C1 (which becomes C2 in the product).
    
  • Result: A mixture of L-[1,2-13C2]glucononitrile and L-[1,2-13C2]mannononitrile.

Step 2: Hydrolysis

  • Reagents: Ba(OH)

    
    , Heat.
    
  • Procedure: Hydrolyze the nitrile group to a carboxylic acid.[8][10] This forms the epimeric aldonic acids.

  • Purification: Separation of gluconate from mannonate is critical here, often achieved via fractional crystallization of barium salts or anion-exchange chromatography.

Step 3: Lactonization & Reduction

  • Reagents: H

    
    , Na-Hg (Sodium Amalgam) or catalytic hydrogenation.
    
  • Procedure: Acidify to form the lactone, then reduce the lactone to the aldehyde (hemiacetal) form.

  • Final Product: L-[1,2-13C2]Glucose.

Synthesis Workflow Diagram

SynthesisPath Start Start: L-[1-13C]Arabinose Step1 Step 1: Nucleophilic Attack (+ K13CN) Start->Step1 Inter Intermediate: [1,2-13C2]Glucononitrile + Mannononitrile Step1->Inter Step2 Step 2: Hydrolysis & Separation (Remove Mannose epimer) Inter->Step2 Step3 Step 3: Reduction (Lactone -> Aldose) Step2->Step3 Final Final Product: L-[1,2-13C2]Glucose Step3->Final

Figure 2: Modified Kiliani-Fischer pathway for dual-labeling L-glucose.[8]

Applications in Drug Development & Research

Metabolic Flux Analysis (MFA) Control

In metabolic studies, distinguishing between uptake (transport into the cell) and metabolism (breakdown) is difficult.

  • D-Glucose: Transported via GLUT transporters

    
     Phosphorylated by Hexokinase 
    
    
    
    Glycolysis.
  • L-Glucose: Transported via GLUT transporters

    
    Rejected by Hexokinase 
    
    
    
    Accumulates or effluxes.

Protocol: Co-inject D-[U-13C]glucose and L-[1,2-13C2]glucose.

  • The L-glucose signal quantifies the physical volume of distribution and transport kinetics independent of glycolytic flux.

  • The [1,2-13C2] doublet serves as an internal chemical shift reference that does not overlap with natural abundance singlets.

Hyperpolarized MRI Contrast

L-glucose is an emerging contrast agent for cancer imaging. Tumors often have leaky vasculature and high perfusion.

  • Mechanism: Hyperpolarized L-glucose highlights perfusion and non-specific uptake in tumors without the confounding background of rapid metabolic conversion to lactate (which occurs with D-glucose/pyruvate).

  • Advantage: It provides a "background-free" map of glucose delivery.

References

  • Structure and Nomenclature of Carbohydrates. LibreTexts Chemistry. (2022).[11][12] Detailed analysis of D- vs L- configuration.

  • L-Glucose: Physiological Functions and Applications. ChemicalBook. (2023).[13] Overview of metabolic inertness and potential clinical uses.[13][14]

  • Kiliani-Fischer Synthesis. Chemistry Steps. (2023).[13] Mechanistic breakdown of carbon chain extension in sugars.

  • Magnetic Resonance Imaging of Tumor Glycolysis. Nature Medicine. (2014).[9][15] Discusses hyperpolarized glucose derivatives in imaging.

  • NMR Spectroscopy of Carbohydrates. Wikipedia. (2024).[9][12] Reference for coupling constants and chemical shifts in sugar moieties.

Sources

Methodological & Application

Spiking L-Glucose-1,2-13C2 into cell culture media for flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Harnessing Metabolic Inertia: Spiking L-Glucose-1,2-13C2 for Robust Flux Analysis in Cell Culture

Introduction: The Quest for Precision in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a cornerstone technique for elucidating the intricate network of biochemical reactions that define cellular physiology.[1][2][3] By tracing the fate of stable isotope-labeled substrates, such as ¹³C-labeled glucose, researchers can quantify the rates (fluxes) of metabolic pathways, offering profound insights into cellular responses to genetic modifications, disease states, or therapeutic interventions.[4][5][6][7] However, the accuracy and reproducibility of MFA are paramount, and experimental variability can arise from multiple steps, including inconsistencies in cell numbers, sample collection, and processing.

This application note introduces a robust methodology to enhance the precision of MFA by incorporating a novel internal standard: Spiking L-Glucose-1,2-¹³C₂ into the cell culture media. D-glucose is the primary carbohydrate source for most mammalian cells, readily taken up and metabolized through pathways like glycolysis and the pentose phosphate pathway.[8][9][10][11][12] In stark contrast, its stereoisomer, L-glucose, is not readily metabolized by mammalian cells.[13][14] This metabolic inertia is the key to its utility. By introducing a known quantity of ¹³C-labeled L-glucose, we create an internal benchmark that can be carried through the entire experimental workflow—from culture to quenching, extraction, and finally, LC-MS analysis. This allows for powerful normalization, correcting for variations in sample handling and enabling more accurate comparisons across different experimental conditions.

This guide will provide a detailed protocol and the underlying scientific rationale for employing L-Glucose-1,2-¹³C₂ as an internal standard in conjunction with a [1,2-¹³C₂]D-glucose tracer for high-resolution metabolic flux analysis.

The Principle: Why a Non-Metabolizable Isotope Standard?

The core of this protocol lies in the differential biological activities of D-glucose and L-glucose. While [1,2-¹³C₂]D-glucose will be actively transported and metabolized, allowing for the tracing of its ¹³C atoms through various pathways, L-Glucose-1,2-¹³C₂ will be taken up by the cells at a much slower rate and will not be catabolized.[13][14]

This provides a stable reference point. Any variation in the detected amount of L-Glucose-1,2-¹³C₂ between samples can be attributed to experimental inconsistencies rather than metabolic activity. By normalizing the abundance of all other measured metabolites to the L-Glucose-1,2-¹³C₂ signal, we can significantly improve the quantitative accuracy of the flux analysis.

Experimental Workflow Overview

The overall workflow for this metabolic flux experiment is a multi-step process requiring careful execution at each stage to ensure data integrity.

workflow cluster_prep Experimental Preparation cluster_exp Labeling & Quenching cluster_extraction Sample Processing cluster_analysis Data Acquisition & Analysis prep_media Prepare Labeled Media: - Basal medium - [1,2-¹³C₂]D-glucose - L-Glucose-1,2-¹³C₂ seed_cells Seed Cells & Culture prep_media->seed_cells labeling Isotopic Labeling Phase seed_cells->labeling Achieve steady-state quenching Rapid Metabolic Quenching labeling->quenching Arrest metabolism extraction Metabolite Extraction quenching->extraction collection Collect Supernatant extraction->collection lcms LC-MS/MS Analysis collection->lcms data_analysis Data Processing & Flux Calculation lcms->data_analysis Normalization to L-Glucose

Caption: Experimental workflow from cell culture preparation to data analysis.

Materials and Reagents

Reagents
ReagentSupplierCatalog #Notes
Basal Cell Culture Medium (Glucose-free)VariesVariese.g., DMEM, RPMI-1640
[1,2-¹³C₂]D-GlucoseCambridge Isotope LabsCLM-4673Tracer Substrate
L-Glucose-1,2-¹³C₂IsoLifeVariesInternal Standard
Fetal Bovine Serum (FBS), DialyzedVariesVariesTo minimize unlabeled glucose
Penicillin-StreptomycinVariesVariesAntibiotic
Phosphate-Buffered Saline (PBS)VariesVariesFor cell washing
Trypsin-EDTAVariesVariesFor adherent cell harvesting
Methanol (LC-MS Grade)VariesVariesFor quenching & extraction
Chloroform (LC-MS Grade)VariesVariesFor extraction
Water (LC-MS Grade)VariesVariesFor extraction
Liquid NitrogenLocal Supplier-For snap-freezing
Equipment
  • Cell culture incubator (37°C, 5% CO₂)

  • Biosafety cabinet

  • Centrifuge (refrigerated)

  • Microcentrifuge (refrigerated)

  • Sonicator or homogenizer

  • Lyophilizer (optional)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Standard cell culture flasks/plates

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

Rationale: The goal is to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. The duration to reach this state varies by cell line and metabolic rate.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free basal medium with a known concentration of [1,2-¹³C₂]D-glucose (e.g., 25 mM) and a precise, lower concentration of L-Glucose-1,2-¹³C₂ (e.g., 1 mM). Also add dialyzed FBS and penicillin-streptomycin.

  • Cell Seeding: Seed cells at a density that will allow them to reach approximately 80% confluency at the time of harvest. The exact number will depend on the cell line and vessel size.

  • Culture: Culture the cells in the prepared labeling medium. The time required to reach isotopic steady state is typically at least 24 hours, but may need to be optimized for your specific cell line.

  • Monitoring: Monitor cell health and confluency regularly.

Protocol 2: Rapid Metabolic Quenching and Metabolite Extraction

Rationale: This is a critical step to halt all enzymatic activity, preserving the metabolic snapshot at the time of collection.[15][16][17][18][19] Low temperatures are essential. For adherent cells, scraping is preferred over trypsinization to prevent metabolite leakage.[15][20]

For Adherent Cells:

  • Aspirate the labeling medium.

  • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular metabolites.

  • Immediately add liquid nitrogen to the culture vessel to flash-freeze the cell monolayer and arrest metabolism.[20]

  • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the frozen cells.

  • Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.[20]

For Suspension Cells:

  • Transfer the cell suspension to a centrifuge tube.

  • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Repeat the centrifugation and aspiration steps.

  • Flash-freeze the cell pellet in liquid nitrogen.

  • Add a pre-chilled (-80°C) extraction solvent to the frozen pellet and vortex thoroughly.

Metabolite Extraction (Common for both cell types):

  • Perform a three-cycle freeze-thaw on the cell lysate using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • The samples can be stored at -80°C or immediately analyzed by LC-MS.

LC-MS/MS Analysis

Rationale: Liquid chromatography separates the complex mixture of metabolites, and tandem mass spectrometry provides the sensitivity and specificity to detect and quantify the different isotopologues of each metabolite.[21][22][23][24]

  • Chromatography: Use a suitable column for separating polar metabolites, such as a HILIC column.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for many of the central carbon metabolism intermediates.

  • Data Acquisition: Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect the expected labeled and unlabeled metabolites, including L-Glucose-1,2-¹³C₂.

Data Analysis and Interpretation

Rationale: The raw data from the LC-MS will be peak areas for each metabolite and its isotopologues. This data needs to be processed to correct for experimental variability and then used to calculate metabolic fluxes.

  • Normalization: For each sample, divide the peak area of every metabolite by the peak area of the internal standard, L-Glucose-1,2-¹³C₂. This corrects for variations in sample loading and extraction efficiency.

  • Mass Isotopomer Distribution (MID): Calculate the fractional abundance of each isotopologue for every metabolite.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the normalized MIDs to a metabolic network model.[25][26] This will generate the flux map, showing the rates of reactions throughout the central carbon metabolism. The use of [1,2-¹³C₂]D-glucose as a tracer allows for the resolution of fluxes through glycolysis versus the pentose phosphate pathway.[27][28][29][30]

datapath cluster_raw Raw Data cluster_processing Data Normalization cluster_modeling Flux Calculation raw_data LC-MS Peak Areas (Metabolites & L-Glucose) normalization Normalize to L-Glucose-1,2-¹³C₂ raw_data->normalization mid_calc Calculate Mass Isotopomer Distributions (MIDs) normalization->mid_calc flux_software Flux Analysis Software (e.g., INCA, Metran) mid_calc->flux_software flux_map Generate Flux Map flux_software->flux_map

Caption: Data analysis workflow from raw LC-MS data to the final flux map.

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal for L-Glucose-1,2-¹³C₂Inefficient cell uptake; Low spiking concentration.Increase the concentration of L-Glucose-1,2-¹³C₂ in the medium; Ensure sufficient incubation time.
High variability between replicatesInconsistent cell numbers; Inefficient quenching or extraction.Normalize cell counts before harvesting; Ensure rapid and consistent quenching and extraction procedures.
Incomplete isotopic labelingInsufficient incubation time.Extend the labeling period to ensure isotopic steady state is reached.
Poor chromatographic peak shapeInappropriate LC column or gradient.Optimize the LC method for polar metabolite separation.

Conclusion

The incorporation of L-Glucose-1,2-¹³C₂ as a non-metabolizable internal standard represents a significant advancement in the precision and reliability of metabolic flux analysis. By providing a constant reference throughout the experimental workflow, this method effectively mitigates the impact of sample handling variability. This enhanced accuracy is crucial for discerning subtle but significant metabolic shifts in drug development, disease modeling, and fundamental biological research.

References

  • Vertex AI Search. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
  • Lorkiewicz, P. K., & Higashi, R. M. (2023). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 26(5), 415–422. [Link]

  • Jágr, M., et al. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolites, 12(9), 793. [Link]

  • Agilent Technologies. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Retrieved February 13, 2026, from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved February 13, 2026, from [Link]

  • Aon, M. A., & Cortassa, S. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 228. [Link]

  • Center for Innovative Technology. (n.d.). Metabolic Quenching. Retrieved February 13, 2026, from [Link]

  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved February 13, 2026, from [Link]

  • Zhang, Y., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Analytical Chemistry, 95(36), 13571–13578. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856–2877. [Link]

  • Li, Y., et al. (2017). Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells. Analytical Methods, 9(1), 139-146. [Link]

  • Zhang, Y., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. [Link]

  • Mulukutla, B. C., et al. (2010). Glucose metabolism in mammalian cell culture: new insights for tweaking vintage pathways. Trends in Biotechnology, 28(9), 476–484. [Link]

  • Yamada, K., & Koshikawa, N. (2021). L-Glucose: Another Path to Cancer Cells. International Journal of Molecular Sciences, 22(16), 8993. [Link]

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  • SCIEX. (n.d.). Metabolic Flux Analysis. Retrieved February 13, 2026, from [Link]

  • Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation, 5(1), 13. [Link]

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  • Computational Systems Biology. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]

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  • S. S., & R. A. (2023). Physiology, Glucose Metabolism. In StatPearls. StatPearls Publishing. [Link]

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Sources

Validation & Comparative

Confirming lack of phosphorylation of L-Glucose-1,2-13C2 by hexokinase

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive experimental framework for confirming the metabolic inertness of L-Glucose-1,2-13C2 against Hexokinase (HK).[1] It contrasts this tracer with the natural substrate (D-Glucose) and provides a self-validating, NMR-based protocol to rule out false negatives inherent in standard enzymatic assays.[1]

Subject: L-Glucose-1,2-13C2 vs. D-Glucose

Content Type: Technical Comparison & Experimental Protocol Audience: Metabolic Researchers, Medicinal Chemists, Drug Development Scientists[1]

Part 1: Executive Summary & Mechanistic Insight

L-Glucose-1,2-13C2 is frequently utilized as a metabolic tracer to measure non-specific uptake, extracellular volume, or as a negative control in glucose flux studies (e.g., Warburg effect quantification).[1] Its utility relies entirely on the premise that it is not metabolized.

While D-Glucose is rapidly phosphorylated by Hexokinase (HK) to Glucose-6-Phosphate (G6P), trapping it intracellularly, L-Glucose must remain unphosphorylated to validate its role as a passive tracer.[1]

The Stereochemical Mismatch

Hexokinase operates via an induced-fit mechanism .[1][2]

  • D-Glucose Binding: The hydroxyl groups of D-Glucose form specific hydrogen bonds with the HK active site (specifically Asp-205, Lys-169, Asn-204, and Glu-256 in HK I).[1] This binding triggers a massive conformational change (lobe closure) that brings ATP into proximity with the C6-hydroxyl group, facilitating phosphoryl transfer.[1]

  • L-Glucose Exclusion: L-Glucose is the enantiomer (mirror image).[1][3][4] While it may transiently enter the active site, its hydroxyl orientation (particularly at C2, C3, and C4) creates steric clashes and fails to stabilize the "closed" catalytically active conformation. Consequently, the gamma-phosphate of ATP is never transferred.[1]

Part 2: Comparative Analysis (The Evidence)

The following table contrasts the performance of the natural substrate against the L-isomer tracer under physiological conditions.

FeatureD-Glucose (Natural Substrate) L-Glucose-1,2-13C2 (Tracer) Implication
HK Affinity (

)
High (~20-50 µM for HK I/II)No measurable binding L-Glc does not compete with D-Glc.[1]
Catalytic Rate (

)
High (Reference Standard)Zero (Undetectable) Stable in presence of HK/ATP.[1]
Product Glucose-6-Phosphate (G6P)None (Remains L-Glucose) No intracellular trapping.[1][5]
Detection Method Enzymatic Coupled Assay (G6PDH)NMR / LC-MS Only CRITICAL: Standard assays fail for L-Glc.[1]
Cellular Fate Glycolysis / Pentose Phosphate PathwayEfflux / WashoutValid volume marker.[1]
Part 3: The "Self-Validating" Experimental Protocol

WARNING: Avoid Coupled Enzyme Assays. Standard hexokinase assays couple G6P production to Glucose-6-Phosphate Dehydrogenase (G6PDH) activity, reducing NAD+ to NADH (absorbance at 340 nm).[1]

  • The Trap: G6PDH is also stereospecific. Even if HK did phosphorylate L-Glucose to L-G6P, G6PDH would likely not oxidize L-G6P.[1] A lack of signal in a coupled assay is ambiguous (it could mean HK failed OR G6PDH failed).

  • The Solution: Direct detection of phosphorylation using 31P-NMR or LC-MS .[1]

Protocol: Direct NMR Verification of Metabolic Inertness

Objective: Confirm lack of phosphoryl transfer from ATP to L-Glucose-1,2-13C2.[1]

Materials:

  • Enzyme: Recombinant Human Hexokinase 1 or Yeast Hexokinase (10 U/mL final).[1]

  • Substrate A (Control): D-Glucose (5 mM).[1]

  • Substrate B (Test): L-Glucose-1,2-13C2 (5 mM).[1]

  • Cofactors: ATP (10 mM), MgCl2 (20 mM).[1]

  • Buffer: 50 mM HEPES or TRIS-HCl, pH 7.4, 10% D2O (for lock).

Workflow:

  • Baseline Scan (T=0): Prepare the reaction mix without enzyme. Acquire a 31P-NMR spectrum.

    • Expected Signals: Three peaks corresponding to ATP (

      
      ).[1]
      
  • Reaction Initiation: Add Hexokinase to the tube. Incubate at 37°C.

  • Kinetic Monitoring (T=60 min): Acquire 31P-NMR spectra every 10 minutes.

  • Endpoint Analysis:

    • D-Glucose (Positive Control): You will observe the depletion of the ATP

      
      -phosphate peak and the appearance of a new sugar-monophosphate peak (G6P) at approx 4-5 ppm.[1] ADP peaks (
      
      
      
      ) will increase.
    • L-Glucose (Test): The ATP

      
      -phosphate peak intensity must remain constant.[1] No new sugar-phosphate peak should appear.[1]
      

Data Interpretation:

  • 13C-NMR Cross-Validation: Since the substrate is 13C-labeled, run a 13C-NMR.[1][6]

    • Phosphorylation Shift: If phosphorylated, the C6 signal of L-glucose would shift significantly.[1]

    • Result: The C1 and C2 doublets (due to 13C-13C coupling) and the C6 signal should remain identical to the T=0 spectrum.

Part 4: Visualization of Signaling & Workflow

The following diagrams illustrate the stereochemical exclusion mechanism and the experimental logic.

HK_Specificity HK Hexokinase (Open Cleft) Complex_D HK-D-Glc Complex (Induced Fit / Closed) HK->Complex_D + D-Glc Complex_L Steric Clash (No Closure) HK->Complex_L + L-Glc D_Glc D-Glucose D_Glc->Complex_D L_Glc L-Glucose-1,2-13C2 L_Glc->Complex_L Reaction_D Phosphoryl Transfer Complex_D->Reaction_D + ATP No_Reaction No Reaction Complex_L->No_Reaction + ATP ATP ATP-Mg2+ ATP->Reaction_D Product_D D-Glucose-6-Phosphate (Trapped) Reaction_D->Product_D Product_L L-Glucose (Unchanged) (Washout) No_Reaction->Product_L

Caption: Figure 1. Mechanistic divergence.[2][7] D-Glucose induces the conformational change required for catalysis, while L-Glucose fails to stabilize the active state, preventing phosphorylation.[1]

Protocol_Flow Start Start: Reaction Mixture (Buffer + ATP + Mg2+) Split Add Substrate Start->Split Path_D Positive Control: Add D-Glucose Split->Path_D Path_L Test Condition: Add L-Glucose-1,2-13C2 Split->Path_L Enzyme Add Hexokinase Incubate 37°C Path_D->Enzyme Path_L->Enzyme Detection Detection Method: 31P-NMR Spectroscopy Enzyme->Detection Result_D Result A: New Peak @ 4-5 ppm (G6P) ATP Gamma Peak Decreases Detection->Result_D D-Glc Sample Result_L Result B: NO New Peaks ATP Gamma Peak Constant Detection->Result_L L-Glc Sample Conclusion Conclusion: L-Glucose is Metabolically Inert Result_L->Conclusion

Caption: Figure 2. Self-validating experimental workflow using 31P-NMR to directly detect phosphoryl transfer, avoiding the pitfalls of coupled enzymatic assays.

Part 5: References
  • Hexokinase Structure & Mechanism:

    • Title: Structure and mechanism of hexokinase

    • Source: Annual Review of Biochemistry

    • URL: [Link][1]

  • L-Glucose as a Tracer:

    • Title: L-Glucose: Another Path to Cancer Cells (Review of L-Glucose uptake and inertness)

    • Source: Cancers (Basel)

    • URL: [Link]

  • NMR Analysis of Glucose Phosphorylation:

    • Title: A NMR method to determine the anomeric specificity of glucose phosphorylation

    • Source: Bioorganic & Medicinal Chemistry

    • URL: [Link][1]

  • Hexokinase Stereoselectivity:

    • Title: Substrate specificity of hexokinase

    • Source: Journal of Biological Chemistry[8]

    • URL: [Link][1]

Sources

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